NRX-252114

Description

BenchChem offers high-quality NRX-252114 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NRX-252114 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

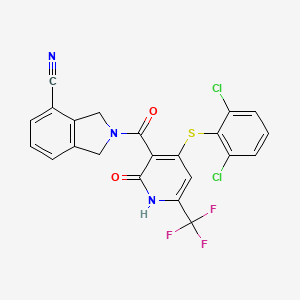

C22H12Cl2F3N3O2S |

|---|---|

Molecular Weight |

510.3 g/mol |

IUPAC Name |

2-[4-(2,6-dichlorophenyl)sulfanyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]-1,3-dihydroisoindole-4-carbonitrile |

InChI |

InChI=1S/C22H12Cl2F3N3O2S/c23-14-5-2-6-15(24)19(14)33-16-7-17(22(25,26)27)29-20(31)18(16)21(32)30-9-12-4-1-3-11(8-28)13(12)10-30/h1-7H,9-10H2,(H,29,31) |

InChI Key |

BMQXGPBUQGPLOV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)C(=CC=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling NRX-252114: A Molecular Glue for Targeted β-Catenin Degradation

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 2, 2025 – In the intricate landscape of cellular signaling, the Wnt/β-catenin pathway stands as a pivotal regulator of embryonic development and tissue homeostasis. Its aberrant activation, frequently driven by mutations that stabilize the key effector protein β-catenin, is a hallmark of numerous cancers. A promising therapeutic strategy lies in the targeted degradation of this oncogenic driver. This technical guide delves into the core of a novel molecular glue, NRX-252114, which potently and specifically induces the degradation of mutant β-catenin.

Developed by Nurix Therapeutics, NRX-252114 is a preclinical small molecule that enhances the interaction between mutant β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of β-catenin, offering a novel approach to silence this critical oncogenic signaling pathway. This document provides an in-depth overview of NRX-252114, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key processes involved, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Bridging the Gap for Degradation

Under normal physiological conditions, β-catenin levels are tightly controlled by a "destruction complex" that includes the E3 ligase substrate receptor β-TrCP. This complex recognizes and targets β-catenin for ubiquitination and degradation. However, cancer-associated mutations, often occurring at key serine residues (such as S37), prevent β-TrCP from recognizing β-catenin, leading to its accumulation and the activation of downstream pro-tumorigenic gene transcription.

NRX-252114 acts as a molecular glue, effectively restoring the interaction between mutant β-catenin and β-TrCP.[2][3] By binding to the interface of these two proteins, NRX-252114 stabilizes the formation of a ternary complex, thereby facilitating the transfer of ubiquitin from the E3 ligase to β-catenin. This polyubiquitinated β-catenin is then recognized and degraded by the proteasome. A key feature of NRX-252114 is its specificity for the mutant form of β-catenin, potentially minimizing effects on wild-type β-catenin function in healthy tissues.[3]

Quantitative Data Summary

The efficacy of NRX-252114 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available to date.

| Parameter | Description | Value | Reference |

| EC50 | Half-maximal effective concentration for enhancing the binding of pSer33/S37A β-catenin peptide to β-TrCP. | 6.5 nM | [4] |

| Kd | Binding affinity of pSer33/S37A β-catenin peptide for β-TrCP in the presence of NRX-252114. | 0.4 nM | |

| Cooperativity | Fold enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | >1500-fold | |

| Binding Affinity (unphosphorylated) | Binding affinity of unphosphorylated Ser33/Ser37 β-catenin peptide to β-TrCP in the presence of 20 µM NRX-252114. | 180 nM |

| Assay | Cell Line | Mutant β-catenin | Effect | Concentration | Reference |

| Cellular Degradation | Engineered HEK293T | S33E/S37A (phosphomimetic) | Dose-dependent degradation | Starting at ~50 µM |

Note: Data on DC50, Dmax, and IC50 values in a broader range of cancer cell lines are not yet publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize NRX-252114.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the NRX-252114-induced interaction between β-catenin and β-TrCP.

Materials:

-

GST-tagged β-TrCP

-

Biotinylated β-catenin peptide (e.g., pSer33/S37A mutant)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-Allophycocyanin (APC) (Acceptor)

-

NRX-252114

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of NRX-252114 in assay buffer.

-

In a 384-well plate, add a fixed concentration of biotinylated β-catenin peptide and GST-tagged β-TrCP.

-

Add the diluted NRX-252114 to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot against the concentration of NRX-252114 to determine EC50.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of NRX-252114 to promote the ubiquitination of β-catenin by SCFβ-TrCP.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant SCFβ-TrCP complex

-

Recombinant mutant β-catenin (substrate)

-

Ubiquitin

-

ATP

-

NRX-252114

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody

Procedure:

-

Set up reaction mixtures in tubes containing E1, E2, ubiquitin, and mutant β-catenin in ubiquitination buffer.

-

Add varying concentrations of NRX-252114 or DMSO (vehicle control) to the reaction tubes.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding the SCFβ-TrCP complex and ATP.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated species (appearing as a high-molecular-weight ladder).

Cellular β-catenin Degradation Assay

This assay measures the degradation of β-catenin in a cellular context following treatment with NRX-252114.

Materials:

-

Cancer cell line expressing mutant β-catenin (e.g., engineered HEK293T cells expressing S33E/S37A β-catenin)

-

Cell culture medium and supplements

-

NRX-252114

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of NRX-252114, DMSO, or a proteasome inhibitor for a specified time (e.g., 6 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform Western blotting as described for the in vitro ubiquitination assay, probing for β-catenin and a loading control.

-

Quantify the band intensities to determine the extent of β-catenin degradation.

Future Directions

NRX-252114 represents a significant advancement in the field of targeted protein degradation. As a molecular glue that restores a natural protein-protein interaction, it offers a compelling strategy for targeting "undruggable" oncoproteins like mutant β-catenin. Further preclinical studies are anticipated to explore its efficacy and safety in various cancer models, paving the way for potential clinical development. The detailed characterization of its mechanism and the availability of robust experimental protocols will be instrumental in advancing this and other molecular glue degraders towards clinical applications.

References

The Discovery and Development of NRX-252114: A Molecular Glue for Oncogenic β-Catenin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in a multitude of human cancers. A key event in this pathway is the accumulation of the transcriptional co-activator β-catenin, often due to mutations that prevent its recognition by the E3 ubiquitin ligase SCFβ-TrCP, thereby evading proteasomal degradation. NRX-252114, a novel molecular glue degrader developed by Nurix Therapeutics, represents a promising therapeutic strategy by selectively targeting this oncogenic form of β-catenin. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of NRX-252114.

Discovery and Optimization

NRX-252114 was identified through a high-throughput fluorescence polarization-based screening designed to discover small molecules that could enhance the protein-protein interaction (PPI) between mutant β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1] The initial hits from this screen underwent extensive structure-based drug design (SBDD) and medicinal chemistry optimization to improve their potency and drug-like properties, leading to the development of NRX-252114.[1][2] Computational docking studies were instrumental in understanding the binding mode and refining the chemical scaffold to achieve high-affinity binding to the ternary complex of mutant β-catenin, SCFβ-TrCP, and the molecular glue.[3]

Mechanism of Action

NRX-252114 functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[4][5] Specifically, NRX-252114 binds to the interface of mutant β-catenin and the substrate receptor β-TrCP, a component of the SCF E3 ubiquitin ligase complex. This binding enhances the affinity of β-TrCP for mutant β-catenin, which is normally impaired due to mutations in the β-catenin phosphodegron.[3][6] By stabilizing this ternary complex, NRX-252114 facilitates the polyubiquitination of mutant β-catenin by the SCFβ-TrCP ligase, marking it for subsequent degradation by the 26S proteasome.[3][6] This targeted degradation of the oncogenic driver protein leads to the suppression of downstream Wnt signaling and inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for NRX-252114 from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Description |

| EC50 | 6.5 nM | Concentration for 50% enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP.[7] |

| Kd | 0.4 nM | Dissociation constant for the binding of pSer33/S37A β-catenin peptide to β-TrCP in the presence of NRX-252114.[7] |

| Cooperativity | >1500-fold | Enhancement of the binding affinity between pSer33/S37A β-catenin peptide and β-TrCP.[7] |

Table 2: Cellular Activity

| Assay | Cell Line | Result |

| Mutant β-catenin Degradation | HEK293T (transfected) | Dose-dependent degradation of S33E/S37A mutant β-catenin.[3] |

| Ternary Complex Formation | HEK293T (transfected) | Robust interaction between S33E/S37A β-catenin and β-TrCP at 20 µM NRX-252114.[7] |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the enhancement of the interaction between a fluorescently labeled β-catenin peptide and the β-TrCP/Skp1 complex in the presence of NRX-252114.

Materials:

-

Fluorescently labeled β-catenin phosphodegron peptide (e.g., FITC-labeled pSer33/S37A β-catenin peptide).

-

Recombinant human β-TrCP/Skp1 complex.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

NRX-252114 stock solution in DMSO.

-

384-well black, low-volume microplates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare a serial dilution of NRX-252114 in assay buffer.

-

In a 384-well plate, add the fluorescently labeled β-catenin peptide to a final concentration of 10-20 nM.

-

Add the recombinant β-TrCP/Skp1 complex to a final concentration of 50-100 nM.

-

Add the diluted NRX-252114 or DMSO vehicle control to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the change in millipolarization (mP) units and plot the data against the concentration of NRX-252114 to determine the EC50 value.

In Vitro Ubiquitination Assay

This assay assesses the ability of NRX-252114 to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP E3 ligase complex.[8]

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1).

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a).

-

Recombinant human SCFβ-TrCP complex (containing Cul1, Rbx1, Skp1, and β-TrCP).

-

Recombinant human ubiquitin.

-

Recombinant mutant β-catenin substrate (e.g., pSer33/S37A or S33E/S37A).

-

ATP solution.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

NRX-252114 stock solution in DMSO.

-

SDS-PAGE gels and Western blot reagents.

-

Anti-β-catenin and anti-ubiquitin antibodies.

Procedure:

-

Set up the ubiquitination reaction mixture in a microcentrifuge tube containing E1 enzyme (50-100 nM), E2 enzyme (0.5-1 µM), SCFβ-TrCP complex (100-200 nM), ubiquitin (5-10 µM), and mutant β-catenin substrate (0.5-1 µM) in ubiquitination reaction buffer.

-

Add a serial dilution of NRX-252114 or DMSO vehicle control to the reaction tubes.

-

Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

-

Incubate the reactions at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Perform a Western blot analysis using an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

Cellular Degradation Assay

This assay evaluates the ability of NRX-252114 to induce the degradation of mutant β-catenin in a cellular context.[9][10]

Materials:

-

HEK293T cells.

-

Expression vector for mutant β-catenin (e.g., myc-tagged S33E/S37A β-catenin).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

NRX-252114 stock solution in DMSO.

-

Proteasome inhibitor (e.g., MG132).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blot reagents.

-

Anti-myc tag antibody and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the mutant β-catenin expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow the cells to express the protein for 24-48 hours.

-

Treat the transfected cells with increasing concentrations of NRX-252114 or DMSO vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours). As a control, treat a set of cells with NRX-252114 in the presence of a proteasome inhibitor (MG132) to confirm that the degradation is proteasome-dependent.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

Perform a Western blot analysis using an anti-myc tag antibody to detect the levels of mutant β-catenin. Use an antibody against a housekeeping protein as a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of β-catenin degradation at different concentrations and time points.

Visualizations

Caption: Mechanism of NRX-252114 in promoting mutant β-catenin degradation.

Caption: Discovery and development workflow of NRX-252114.

References

- 1. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ubiqbio.com [ubiqbio.com]

- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The SCFβ-TRCP–ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IκBα and β-catenin and stimulates IκBα ubiquitination in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of NRX-252114 in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the stabilization of the transcriptional coactivator β-catenin. The small molecule NRX-252114 has emerged as a potent modulator of this pathway, acting as a "molecular glue" to promote the degradation of oncogenic mutant β-catenin. This technical guide provides an in-depth overview of NRX-252114's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Wnt Signaling Pathway and β-Catenin Regulation

The canonical Wnt signaling pathway is tightly regulated to control the cytoplasmic levels of β-catenin. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent degradation by the proteasome.

In the "on" state, Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the disassembly of the destruction complex. This inhibits β-catenin phosphorylation, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes by associating with TCF/LEF transcription factors. Mutations in β-catenin, particularly at serine and threonine residues critical for phosphorylation (e.g., S37A), can prevent its recognition by the destruction complex, leading to its stabilization and constitutive activation of Wnt signaling, a common driver of tumorigenesis.

NRX-252114: A Molecular Glue for Mutant β-Catenin Degradation

NRX-252114 is a small molecule designed to enhance the protein-protein interaction (PPI) between mutant β-catenin and its E3 ligase, SCFβ-TrCP[1][2]. It acts as a molecular glue, fitting into the interface of the two proteins and stabilizing their interaction. This enhanced binding overcomes the defect caused by mutations that impair the natural recognition of β-catenin by β-TrCP[2]. By promoting this interaction, NRX-252114 facilitates the ubiquitination and subsequent proteasomal degradation of the otherwise stable mutant β-catenin, thereby inhibiting downstream Wnt signaling[2][3].

Mechanism of Action Diagram

Caption: Mechanism of NRX-252114 action on mutant β-catenin.

Quantitative Data for NRX-252114 Activity

The potency of NRX-252114 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Description | Value | Assay | Reference |

| EC50 | Half-maximal effective concentration for enhancing the binding of pSer33/S37A β-catenin peptide to β-TrCP. | 6.5 nM | Fluorescence Polarization (FP) | |

| Kd | Dissociation constant for the NRX-252114-mediated interaction between pSer33/S37A β-catenin peptide and β-TrCP. | 0.4 nM | Not Specified | |

| Cooperativity | Fold-enhancement of the binding affinity between pSer33/S37A β-catenin peptide and β-TrCP in the presence of NRX-252114. | >1500-fold | Not Specified |

| Cellular Activity | Description | Concentration | Cell Line | Reference |

| β-catenin:β-TrCP Interaction | Robust interaction observed between S33E/S37A mutant β-catenin and β-TrCP. | 20 µM (6 hours) | HEK293T | |

| Mutant β-catenin Degradation | Induction of S33E/S37A mutant β-catenin degradation. | ~35 µM | Not Specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NRX-252114.

In Vitro Ubiquitination Assay

This assay assesses the ability of NRX-252114 to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP complex.

Materials:

-

Recombinant Human E1 (UBE1)

-

Recombinant Human E2 (UbcH5a)

-

Recombinant Human Ubiquitin

-

Recombinant SCFβ-TrCP complex

-

Recombinant mutant β-catenin (e.g., S37A or S33E/S37A)

-

NRX-252114 (in DMSO)

-

ATP

-

10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies: anti-β-catenin, anti-Ubiquitin (e.g., P4D1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, add the components in the following order:

-

Water to final volume

-

5 µL of 10x Ubiquitination Buffer

-

Recombinant E1 (final concentration ~50 nM)

-

Recombinant E2 (final concentration ~200 nM)

-

Recombinant Ubiquitin (final concentration ~5-10 µM)

-

Recombinant mutant β-catenin (final concentration ~100-200 nM)

-

NRX-252114 or DMSO vehicle control (at desired final concentrations)

-

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin or anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the ubiquitinated β-catenin bands using a chemiluminescent substrate and an imaging system. An increase in high molecular weight smeared bands for β-catenin indicates successful ubiquitination.

Experimental Workflow: In Vitro Ubiquitination Assay

Caption: Workflow for the in vitro ubiquitination assay.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the NRX-252114-dependent interaction between mutant β-catenin and β-TrCP in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmid for tagged mutant β-catenin (e.g., Myc-FLAG-tagged S33E/S37A β-catenin)

-

Lipofectamine or other transfection reagent

-

NRX-252114 (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-tag antibody (e.g., anti-Myc) conjugated to beads (e.g., agarose (B213101) or magnetic)

-

Wash buffer (e.g., TBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-β-catenin, anti-β-TrCP

-

HRP-conjugated secondary antibodies

Protocol:

-

Seed HEK293T cells in 10 cm dishes.

-

Transfect the cells with the mutant β-catenin expression plasmid.

-

24-48 hours post-transfection, treat the cells with various concentrations of NRX-252114 or DMSO vehicle for 6 hours.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the cleared lysates with anti-tag antibody-conjugated beads overnight at 4°C with gentle rotation to immunoprecipitate the tagged mutant β-catenin.

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluates by Western blotting, probing separate blots with anti-β-catenin and anti-β-TrCP antibodies. The presence of a β-TrCP band in the immunoprecipitated samples from NRX-252114-treated cells, in a dose-dependent manner, indicates an enhanced interaction.

Logical Relationship: Co-IP Experiment

Caption: Logical flow of the co-immunoprecipitation experiment.

Conclusion

NRX-252114 represents a promising therapeutic strategy for cancers driven by mutations in β-catenin that render it resistant to degradation. By acting as a molecular glue, NRX-252114 effectively restores the natural process of ubiquitination and proteasomal degradation for these oncogenic proteins. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of Wnt signaling and drug discovery to further investigate and build upon the understanding of this novel class of targeted therapeutics.

References

Preclinical Efficacy of NRX-252114: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRX-252114 is a preclinical small molecule that has been identified as a potent molecular glue degrader. It is designed to selectively target mutant β-catenin, a key oncogenic driver in various cancers, for degradation. This document provides a technical summary of the available preclinical data on the efficacy of NRX-252114, focusing on its mechanism of action, in vitro potency, and the experimental approaches used for its characterization. While specific in vivo efficacy data from animal models is not publicly available in the reviewed literature, the following sections detail the foundational preclinical evidence supporting its development.

Core Mechanism of Action: Molecular Glue-Mediated Degradation

NRX-252114 functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. Specifically, NRX-252114 enhances the binding affinity between mutant β-catenin and β-TrCP, a substrate receptor for the SCF E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the ubiquitination of mutant β-catenin, marking it for subsequent degradation by the proteasome.[1][3] This targeted protein degradation approach offers a promising therapeutic strategy for cancers driven by mutations in β-catenin.

Signaling Pathway Diagram

Quantitative In Vitro Efficacy Data

The following table summarizes the key quantitative metrics of NRX-252114's activity from in vitro biochemical and cellular assays.

| Parameter | Value | Description | Source |

| EC50 | 6.5 ± 0.3 nM | Potency in enhancing the binding of pSer33/S37A β-catenin peptide to β-TrCP. | |

| KD | 0.4 nM | Binding affinity for the β-catenin:β-TrCP complex. | |

| Cooperativity | >1500-fold | The extent to which NRX-252114 enhances the binding of pSer33/S37A β-catenin peptide for β-TrCP. | |

| Cellular Degradation | Starts at ~50 µM | Dose-dependent degradation of S33E/S37A mutant β-catenin in engineered HEK293T cells. |

Experimental Protocols

Detailed step-by-step protocols for the following key experiments are based on the methodologies described in the primary literature.

In Vitro Binding Assay (Fluorescence Polarization)

This assay is designed to quantify the enhancement of the interaction between β-catenin and β-TrCP in the presence of NRX-252114.

-

Reagents: Fluorescently labeled β-catenin peptide (e.g., pSer33/S37A mutant), purified β-TrCP protein, NRX-252114 in a dilution series.

-

Procedure:

-

A constant concentration of the fluorescently labeled β-catenin peptide is incubated with varying concentrations of β-TrCP.

-

The assay is repeated with the addition of NRX-252114 at various concentrations.

-

The fluorescence polarization of the solution is measured. An increase in polarization indicates binding of the small peptide to the larger protein.

-

-

Data Analysis: The EC50 value is determined by plotting the change in fluorescence polarization against the concentration of NRX-252114 and fitting the data to a dose-response curve.

In Vitro Ubiquitylation Assay

This assay assesses the ability of NRX-252114 to promote the ubiquitination of β-catenin.

-

Reagents: Fluorescently labeled β-catenin peptide (e.g., pSer33/S37A mutant), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, SCFβ-TrCP E3 ligase complex, ATP, and NRX-252114.

-

Procedure:

-

All reaction components are combined in a buffer containing ATP.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped, and the products are separated by SDS-PAGE.

-

-

Data Analysis: The formation of higher molecular weight polyubiquitinated β-catenin is visualized by fluorescence imaging of the gel. The intensity of these bands indicates the extent of ubiquitylation.

Cellular Degradation Assay (Western Blot)

This assay determines the ability of NRX-252114 to induce the degradation of mutant β-catenin in a cellular context.

-

Cell Lines: Engineered HEK293T cells stably expressing a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic).

-

Procedure:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are treated with a dose range of NRX-252114 for a specified period (e.g., 6 hours).

-

Control treatments include a vehicle (e.g., DMSO), a proteasome inhibitor (e.g., MG132), and a Nedd8 E1 inhibitor (e.g., MLN4924) to confirm the degradation is proteasome- and SCF-ligase-dependent.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against β-catenin and a loading control (e.g., GAPDH).

-

-

Data Analysis: The levels of β-catenin are quantified by densitometry and normalized to the loading control. A dose-dependent reduction in the β-catenin band indicates compound-induced degradation.

Experimental Workflow Diagram

Conclusion and Future Directions

The available preclinical data strongly support the mechanism of NRX-252114 as a potent molecular glue that induces the degradation of mutant β-catenin. The in vitro and cellular assays demonstrate its high potency and specific mode of action. Further preclinical development will likely focus on in vivo studies using xenograft models of cancers with known β-catenin mutations to establish a therapeutic window and efficacy in a physiological setting. The potential for NRX-252114 in lung cancer and other solid tumors remains an area of active investigation. The continued exploration of such molecular glue degraders represents a promising frontier in targeting previously "undruggable" oncoproteins.

References

- 1. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nurix Therapeutics Announces Presentations at Discovery on Target Conference - BioSpace [biospace.com]

A Technical Guide to the Specificity of NRX-252114 for Mutant β-Catenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation, frequently driven by mutations in the β-catenin gene (CTNNB1), is a hallmark of numerous cancers. These mutations typically occur at key serine and threonine residues (S33, S37, T41, S45) within the N-terminal destruction motif, preventing phosphorylation by GSK3β and subsequent proteasomal degradation. The resulting accumulation of stabilized, oncogenic β-catenin drives tumorigenesis. NRX-252114 has emerged as a promising therapeutic agent, acting as a "molecular glue" to specifically target these mutant forms of β-catenin. This document provides an in-depth technical overview of NRX-252114's mechanism, its specificity, and the experimental protocols used to characterize its activity.

Introduction: The Challenge of Targeting Mutant β-Catenin

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt signal, a multi-protein "destruction complex" (comprising Axin, APC, CK1α, and GSK3β) phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome. Mutations in β-catenin's N-terminus disrupt this process, leading to its stabilization and translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate oncogenic gene expression.

Directly inhibiting the transcriptional activity of the β-catenin/TCF complex has proven challenging due to the large and complex protein-protein interaction (PPI) interface. NRX-252114 represents an innovative strategy: instead of blocking β-catenin's function, it restores its degradation. It acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[1] Specifically, NRX-252114 enhances the affinity of mutant, hypo-phosphorylated β-catenin for its E3 ligase, β-TrCP, thereby hijacking the cell's natural protein disposal machinery to eliminate the oncogenic driver.[2][3]

Mechanism of Action of NRX-252114

NRX-252114 is a potent enhancer of the PPI between β-catenin and β-TrCP, a key component of the SCF E3 ubiquitin ligase complex.[4][5] The compound inserts into the β-catenin:β-TrCP interface, creating a more favorable binding surface and effectively "gluing" the two proteins together.[3][6] This enhanced interaction facilitates the transfer of ubiquitin to mutant β-catenin, leading to its degradation.[2]

The key innovation of this approach is its specificity for the mutant, degradation-resistant forms of β-catenin. By promoting the ubiquitination of these otherwise stable proteins, NRX-252114 selectively targets cancer cells while sparing healthy cells where wild-type β-catenin levels are appropriately regulated.[2] Data shows that the levels of other β-TrCP substrates, such as wild-type β-catenin and IκBα, remain unchanged in the presence of the compound, highlighting its specificity.[2]

Caption: Wnt/β-Catenin signaling pathways and NRX-252114's point of intervention.

Quantitative Data: Specificity and Potency

The efficacy of NRX-252114 has been quantified through various biochemical assays, demonstrating its high potency and cooperativity in enhancing the β-catenin:β-TrCP interaction.

| Parameter | Description | Value | Reference |

| EC50 | Concentration for 50% effective enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | 6.5 nM | [2][4][5] |

| Kd | Dissociation constant for the pSer33/S37A β-catenin peptide and β-TrCP interaction in the presence of NRX-252114. | 0.4 nM | [4][5] |

| Cooperativity | Fold-increase in binding cooperativity between pSer33/S37A β-catenin and β-TrCP. | >1500-fold | [2][4] |

| Condition | Description | Binding Affinity (Kd) | Fold Enhancement | Reference |

| Unphosphorylated S33/S37A Peptide | Baseline interaction with β-TrCP without the molecular glue. | >100 µM | - | [2] |

| Unphosphorylated S33/S37A Peptide + 20 µM NRX-252114 | Interaction enhanced by NRX-252114. | 180 nM | >500-fold | [2] |

| Phosphomimetic S33E/S37A Peptide + 20 µM NRX-252114 | Enhanced interaction of a mutant mimicking phosphorylation. | 6 nM | N/A | [2] |

Experimental Protocols

The characterization of NRX-252114 relies on specific biochemical and cellular assays to measure its effects on protein-protein interactions, ubiquitination, and protein degradation.

Fluorescence Polarization (FP) Assay for PPI Enhancement

This assay quantitatively measures the enhancement of the β-catenin:β-TrCP interaction in the presence of NRX-252114.

Objective: To determine the EC50 of NRX-252114 in promoting the binding of a fluorescently-labeled β-catenin peptide to β-TrCP.

Materials:

-

Purified recombinant β-TrCP protein.

-

Fluorescently-labeled (e.g., FITC) synthetic peptide corresponding to the N-terminus of mutant β-catenin (e.g., pSer33/S37A).

-

NRX-252114 stock solution in DMSO.

-

Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

-

384-well, low-volume, black, flat-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of NRX-252114 in DMSO, then dilute into Assay Buffer to the desired final concentrations.

-

In each well of the 384-well plate, add a fixed concentration of fluorescently-labeled β-catenin peptide (e.g., 5 nM final concentration).

-

Add the serially diluted NRX-252114 to the wells. Include DMSO-only controls.

-

Initiate the binding reaction by adding a fixed concentration of β-TrCP protein (e.g., 20 nM final concentration).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization on a compatible plate reader.

-

Plot the change in millipolarization (mP) units against the log concentration of NRX-252114.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Ubiquitination Assay

This assay visualizes the ability of NRX-252114 to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP complex.

Objective: To detect the formation of polyubiquitin (B1169507) chains on a mutant β-catenin substrate in an NRX-252114-dependent manner.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1).

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2).

-

Recombinant SCFβ-TrCP E3 ligase complex.

-

Recombinant mutant β-catenin protein (e.g., S37A).

-

Ubiquitin and ATP.

-

NRX-252114 stock solution in DMSO.

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT.

-

SDS-PAGE gels, Western blot apparatus, and anti-β-catenin antibody.

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add E1, E2, ubiquitin, and ATP in Ubiquitination Reaction Buffer.

-

Add the mutant β-catenin substrate.

-

Add NRX-252114 at various concentrations (e.g., 0-25 µM). Include a DMSO-only control.

-

Initiate the reaction by adding the SCFβ-TrCP E3 ligase.

-

Incubate the reactions at 37°C for 90 minutes.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-β-catenin antibody to detect the high-molecular-weight smear characteristic of polyubiquitination.

Caption: Experimental workflow for the in vitro ubiquitination assay.

Cellular Co-Immunoprecipitation (Co-IP) Assay

This assay demonstrates that NRX-252114 enhances the interaction between mutant β-catenin and β-TrCP within a cellular context.[2]

Objective: To pull down mutant β-catenin from cell lysates and detect the co-precipitation of endogenous β-TrCP in an NRX-252114-dependent manner.

Materials:

-

HEK293T cells transfected to express tagged mutant β-catenin (e.g., Myc-tagged S33E/S37A).

-

NRX-252114.

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-Myc antibody conjugated to magnetic beads.

-

Antibodies for Western blotting: anti-β-TrCP and anti-Myc.

Procedure:

-

Culture transfected HEK293T cells and treat with various concentrations of NRX-252114 (or DMSO) for 6 hours.[4]

-

Harvest cells and prepare cell lysates using ice-cold Lysis Buffer.

-

Clarify lysates by centrifugation.

-

Incubate a portion of the lysate with anti-Myc magnetic beads overnight at 4°C with gentle rotation.

-

Wash the beads several times with Lysis Buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using SDS-PAGE loading buffer.

-

Analyze the eluates and input lysates by Western blotting.

-

Probe one blot with an anti-β-TrCP antibody to detect co-immunoprecipitated protein and another with an anti-Myc antibody to confirm the pulldown of mutant β-catenin.

Conclusion

NRX-252114 is a pioneering example of a molecular glue degrader specifically targeting an oncogenic mutant protein. By enhancing the natural interaction between mutant β-catenin and its E3 ligase β-TrCP, it effectively restores a critical tumor suppressor mechanism. The quantitative data underscores its high potency and specificity, offering a compelling therapeutic rationale for cancers driven by β-catenin mutations. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and similar targeted protein degradation strategies.

References

- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NRX-252114 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Foundational Research on β-Catenin Degradation by Molecular Glues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and methodologies underpinning the development of molecular glues for the targeted degradation of β-catenin. The dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in numerous cancers, making the targeted degradation of β-catenin a highly sought-after therapeutic strategy. Molecular glues represent a novel therapeutic modality that, instead of inhibiting a protein's function, co-opts the cell's natural protein disposal machinery to eliminate the disease-causing protein. This document details the mechanism of action, key quantitative data, and the experimental protocols central to the discovery and validation of β-catenin molecular glue degraders.

The Wnt/β-Catenin Signaling Pathway and the Rationale for Targeted Degradation

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt signal ("Wnt-off" state), a multi-protein "destruction complex" actively phosphorylates β-catenin. This complex is primarily composed of Axin1, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). Phosphorylated β-catenin is then recognized by the SCFβ-TrCP E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This process maintains low cytoplasmic levels of β-catenin.

Upon Wnt ligand binding to its receptor ("Wnt-on" state), the destruction complex is inactivated.[5] This allows newly synthesized β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes, many of which are involved in cell proliferation.[1][2] In many cancers, mutations in components of the destruction complex, such as APC or Axin1, or in β-catenin itself, prevent its phosphorylation and degradation, leading to constitutive Wnt pathway activation and uncontrolled cell growth.[5] Molecular glues that can force the interaction between mutant, unphosphorylated β-catenin and the SCFβ-TrCP E3 ligase offer a promising therapeutic approach to restore its degradation.

Mechanism of Action: Molecular Glues for β-Catenin Degradation

Molecular glues for β-catenin degradation function by enhancing the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[6][7][8] These small molecules effectively "glue" the two proteins together, facilitating the transfer of ubiquitin from the E3 ligase to β-catenin, thereby marking it for proteasomal degradation. This is particularly relevant for cancer-associated mutant forms of β-catenin (e.g., S37A) that are resistant to phosphorylation and thus evade recognition by SCFβ-TrCP.[3][9] The molecular glue compensates for the lack of a phosphodegron by stabilizing the transient interaction between the substrate and the E3 ligase.

Quantitative Data for Key β-Catenin Molecular Glues

The prospective discovery and rational design of molecular glues have yielded potent enhancers of the β-catenin:β-TrCP interaction.[1] Below is a summary of the key quantitative data for the lead compounds NRX-252114 and NRX-252262, which were identified through a high-throughput screening campaign.[9]

| Compound | Description | Assay Type | Target Peptide | EC50 (Binding Enhancement) | Kd (in presence of glue) | Reference |

| NRX-252114 | A potent enhancer of the β-catenin:β-TrCP interaction. | TR-FRET | pSer33/S37A β-catenin | 6.5 nM | 0.4 nM | [6] |

| NRX-252262 | An optimized analog with improved potency. | TR-FRET | pSer33/S37A β-catenin | 3.8 nM | Not Reported | [4][8] |

Table 1: In Vitro Binding Enhancement Data

| Compound | Cell Line | Target | Concentration | Outcome | Reference |

| NRX-252114 | HEK293T (engineered) | S33E/S37A mutant β-catenin | 40 µM | Induces ubiquitylation approaching wild-type levels. | [3] |

| NRX-252262 | HEK293T (engineered) | S33E/S37A mutant β-catenin | ~35 µM | Induces degradation of mutant β-catenin. | [3] |

Table 2: Cellular Activity Data

Experimental Protocols

The discovery and validation of β-catenin molecular glues rely on a series of robust biochemical and cellular assays. The foundational research employed the following key methodologies:

High-Throughput Screening via Fluorescence Polarization (FP)

A fluorescence polarization-based binding assay was the primary method for screening a large chemical library to identify enhancers of the β-catenin:β-TrCP interaction.[9]

-

Principle: This assay measures the change in polarization of fluorescently labeled β-catenin peptide upon binding to the larger β-TrCP protein complex. A small, rapidly tumbling fluorescent peptide has low polarization. When bound to a large protein, its tumbling slows, and polarization increases. Molecular glues enhance this binding, leading to a significant increase in polarization.

-

Methodology:

-

A fluorescently labeled β-catenin peptide (e.g., BODIPY-TMR-labeled pSer33/pSer37 β-catenin) is used as the probe.

-

The SCFβ-TrCP E3 ligase complex is titrated against the labeled peptide to determine a concentration that results in a sub-maximal binding saturation (e.g., 20%). This ensures that any enhancement of binding by a small molecule is readily detectable.

-

The assay is performed in 384-well plates, with each well containing the fluorescent peptide, the SCFβ-TrCP complex, and a compound from the chemical library.

-

The plates are incubated to allow binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

Compounds that significantly increase the polarization signal are identified as "hits" or potential enhancers.

-

In Vitro Ubiquitylation Assay

This assay biochemically reconstitutes the ubiquitylation cascade to confirm that the molecular glue-enhanced binding leads to the enzymatic transfer of ubiquitin to β-catenin.

-

Principle: This assay measures the formation of polyubiquitin (B1169507) chains on a β-catenin substrate in the presence of the necessary enzymes (E1, E2, E3), ubiquitin, ATP, and the molecular glue. The results are typically visualized by Western blotting.

-

Methodology:

-

A reaction mixture is prepared containing purified E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5c), the SCFβ-TrCP E3 ligase complex, and ubiquitin.

-

The β-catenin substrate (either a peptide or full-length protein, which can be wild-type, mutant, phosphorylated, or unphosphorylated) is added to the mixture.

-

The molecular glue compound (e.g., NRX-252114) or DMSO (as a control) is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 37°C for a set time (e.g., 60 minutes).

-

The reaction is quenched by adding SDS-PAGE loading buffer.

-

The samples are resolved by SDS-PAGE and analyzed by Western blot using antibodies against β-catenin to visualize the higher molecular weight bands corresponding to polyubiquitylated β-catenin.[3]

-

Cellular Degradation Assay

This assay assesses the ability of the molecular glue to induce the degradation of β-catenin in a cellular context.

-

Principle: Cells, often engineered to express a specific mutant form of β-catenin, are treated with the molecular glue. The level of β-catenin protein is then measured over time, typically by Western blotting, to determine if degradation has occurred.

-

Methodology:

-

A suitable cell line (e.g., HEK293T) is transiently transfected to express the β-catenin mutant of interest (e.g., S33E/S37A β-catenin, where the serine-to-glutamate mutation mimics phosphorylation).

-

After a period of expression (e.g., 24-48 hours), the cells are treated with various concentrations of the molecular glue compound or DMSO as a control.

-

To confirm that degradation is proteasome-dependent, a proteasome inhibitor (e.g., MG132) can be used as a control.

-

After the treatment period (e.g., 6-24 hours), the cells are lysed.

-

Total protein from the cell lysates is quantified, resolved by SDS-PAGE, and analyzed by Western blot using antibodies specific for β-catenin and a loading control (e.g., GAPDH).

-

A decrease in the β-catenin protein band in the compound-treated samples compared to the control indicates cellular degradation.[3]

-

Conclusion and Future Directions

The prospective discovery of molecular glues that induce the degradation of β-catenin represents a significant advancement in targeting a previously "undruggable" oncoprotein. The foundational research has established a clear mechanism of action, provided potent lead compounds, and laid out a robust experimental framework for their discovery and validation. Future research will likely focus on optimizing the drug-like properties of these molecules to enhance their cell permeability and in vivo efficacy, expanding their application to a broader range of β-catenin-driven cancers, and discovering novel molecular glues that can target other challenging oncoproteins. This field holds immense promise for the development of new cancer therapeutics based on the principle of targeted protein degradation.

References

- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NRX-252262 | Wnt/beta-catenin | TargetMol [targetmol.cn]

- 5. Bicyclic β‐Sheet Mimetics that Target the Transcriptional Coactivator β‐Catenin and Inhibit Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of NRX-252114 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-252114 is a pioneering preclinical small molecule that functions as a "molecular glue," representing a novel therapeutic strategy in oncology. Developed by Nurix Therapeutics, this compound is designed to selectively target and induce the degradation of mutant β-catenin, a key driver in various cancers. By enhancing the interaction between a mutated form of β-catenin and its native E3 ubiquitin ligase, SCFβ-TrCP, NRX-252114 triggers the natural protein disposal machinery of the cell to eliminate this oncogenic protein. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies associated with NRX-252114, offering a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.

Introduction: Targeting the "Undruggable"

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in the β-catenin gene (CTNNB1) or components of its degradation complex, such as Adenomatous Polyposis Coli (APC), is a hallmark of numerous cancers, including colorectal and lung cancer.[1][2] Mutant β-catenin evades the normal degradation process, leading to its accumulation in the nucleus, where it drives the transcription of genes promoting cell proliferation and tumor growth. Historically, the direct inhibition of β-catenin has been a significant challenge, rendering it an "undruggable" target.

NRX-252114 emerges as a promising solution to this challenge. It operates as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions.[3][4] Specifically, NRX-252114 is designed to restore the recognition of mutant β-catenin by the SCFβ-TrCP E3 ubiquitin ligase complex, thereby tagging it for proteasomal degradation.[3][5][6] This innovative approach offers a highly specific mechanism to eliminate the driver of oncogenesis.

Mechanism of Action: A Molecular Matchmaker

The core function of NRX-252114 is to enhance the binding affinity between mutant β-catenin and β-TrCP, a substrate recognition subunit of the SCF E3 ubiquitin ligase complex. In its normal state, β-catenin is phosphorylated at specific serine residues (S33 and S37), which creates a binding motif for β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. Mutations at these phosphorylation sites, particularly at S37, prevent β-TrCP recognition and lead to the stabilization of oncogenic β-catenin.

NRX-252114 acts by binding to the interface of the β-catenin/β-TrCP complex, effectively "gluing" them together even in the absence of the critical phosphorylation signal. This induced proximity facilitates the transfer of ubiquitin molecules to β-catenin, marking it for destruction.

Quantitative Preclinical Data

The preclinical evaluation of NRX-252114 has provided key quantitative insights into its potency and mechanism. The following tables summarize the available data from in vitro biochemical and cellular assays.

| Parameter | Value | Assay System | Description | Reference |

| EC50 | 6.5 nM | TR-FRET Binding Assay | Concentration of NRX-252114 required for 50% of maximal enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | [5] |

| Kd | 0.4 nM | TR-FRET Binding Assay | Dissociation constant for the binding of pSer33/S37A β-catenin peptide to β-TrCP in the presence of NRX-252114. | [5] |

| Cooperativity | >1500-fold | TR-FRET Binding Assay | Fold-increase in the binding affinity of pSer33/S37A β-catenin peptide for β-TrCP in the presence of 20 µM NRX-252114. | [7] |

Table 1: In Vitro Biochemical Activity of NRX-252114

| Cell Line | β-catenin Mutant | Assay | Concentration | Effect | Reference |

| Engineered HEK293T | S33E/S37A (phosphomimetic) | Western Blot | Starting at ~50 µM | Dose-dependent degradation of mutant β-catenin. | [7] |

| TOV-112D | Endogenous S37A | Western Blot | Not specified | No induced degradation observed. | [7] |

Table 2: Cellular Activity of NRX-252114

Note: Comprehensive data on the efficacy of NRX-252114 across a broader range of cancer cell lines and in vivo xenograft models are not yet publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of NRX-252114.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity between β-catenin and β-TrCP and the enhancing effect of NRX-252114.

Principle: TR-FRET relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In this assay, β-TrCP is typically labeled with a donor fluorophore (e.g., Terbium) and a β-catenin peptide is labeled with an acceptor fluorophore (e.g., FITC). When NRX-252114 enhances their binding, the fluorophores are brought closer, resulting in a FRET signal.[8][9][10]

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., PBS with 0.01% Triton X-100 and 2 mM DTT).

-

Dilute biotinylated β-TrCP/Skp1 complex, terbium-coupled streptavidin, and BODIPY-FL labeled β-catenin peptide to desired concentrations in assay buffer.

-

Prepare a serial dilution of NRX-252114 in DMSO and then in assay buffer.

-

-

Assay Plate Setup:

-

Add the β-TrCP/streptavidin-terbium complex to the wells of a 384-well plate.

-

Add the serially diluted NRX-252114 or DMSO (vehicle control).

-

Add the labeled β-catenin peptide to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at the wavelengths corresponding to the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of NRX-252114 to determine EC50 values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of NRX-252114 to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP complex.[11][12][13]

Principle: The ubiquitination cascade is reconstituted in a test tube using purified components. The formation of polyubiquitin (B1169507) chains on the substrate (β-catenin) is then detected, typically by Western blotting.

Protocol Outline:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT):

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5)

-

Recombinant SCFβ-TrCP complex (E3 ligase)

-

Ubiquitin

-

Recombinant mutant β-catenin (substrate)

-

ATP

-

NRX-252114 at various concentrations (or DMSO control).

-

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an antibody specific for β-catenin to visualize the ladder of polyubiquitinated forms.

-

Cellular β-catenin Degradation Assay

This assay determines the efficacy of NRX-252114 in inducing the degradation of mutant β-catenin within a cellular context.

Principle: Cancer cells expressing mutant β-catenin are treated with NRX-252114. The levels of β-catenin are then measured over time by Western blotting to assess degradation.

Protocol Outline:

-

Cell Culture and Treatment:

-

Plate cancer cells known to harbor a β-catenin mutation (e.g., engineered HEK293T expressing S33E/S37A β-catenin) in multi-well plates.

-

Allow the cells to adhere and grow to a suitable confluency.

-

Treat the cells with a dose-range of NRX-252114 or DMSO as a vehicle control for various time points.

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blot Analysis:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody against β-catenin and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative decrease in β-catenin levels.

-

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy and tolerability of a drug candidate.[14][15][16]

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with NRX-252114, and tumor growth is monitored over time.

Protocol Outline:

-

Animal Model: Utilize immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Implantation:

-

Subcutaneously inject a suspension of a human cancer cell line known to be driven by mutant β-catenin into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly using calipers.

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer NRX-252114 (formulated in a suitable vehicle) or the vehicle alone to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined dosing schedule.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for β-catenin levels).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Assess the statistical significance of the observed anti-tumor effects.

-

Future Directions and Conclusion

NRX-252114 represents a significant advancement in the field of targeted protein degradation and holds considerable promise for the treatment of cancers driven by mutant β-catenin. The preclinical data, though limited in the public domain, strongly support its proposed mechanism of action.

Future research should focus on:

-

Expanding the preclinical evaluation: Testing NRX-252114 across a wider panel of cancer cell lines with diverse β-catenin and APC mutations to define the responsive patient populations.

-

Comprehensive in vivo studies: Conducting detailed xenograft and patient-derived xenograft (PDX) studies to establish in vivo efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic relationships.

-

Investigating mechanisms of resistance: Identifying potential mechanisms of resistance to NRX-252114 to inform the development of combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]

- 3. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. oncoone.com [oncoone.com]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for NRX-252114 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRX-252114 is a potent, small-molecule enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1][2] As a "molecular glue," NRX-252114 facilitates the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key oncogenic driver in various cancers.[3][4] Specifically, it has been shown to enhance the binding of β-catenin with mutations at Ser33 and Ser37, which are critical phosphorylation sites for degradation. This document provides detailed protocols for utilizing NRX-252114 in cell culture experiments to study its effects on β-catenin degradation and signaling.

Data Presentation

The following table summarizes the quantitative data reported for NRX-252114's activity.

| Parameter | Value | Description | Cell Line/System | Reference |

| EC50 | 6.5 nM | Concentration for 50% effective enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | Biochemical Assay | [1][2] |

| Kd | 0.4 nM | Binding affinity for the pSer33/S37A β-catenin peptide and β-TrCP complex. | Biochemical Assay | [1][2] |

| In-Cell Interaction | 20 µM | Concentration showing robust S33E/S37A β-catenin:β-TrCP interaction. | Transfected HEK293T cells | [1][2] |

| Ubiquitination Enhancement | 10-40 µM | Concentrations that potentiate ubiquitylation of unphosphorylated Ser33/S37A β-catenin. | Biochemical Assay | [5] |

| Mutant β-catenin Degradation | ~35-50 µM | Concentration range inducing degradation of S33E/S37A mutant β-catenin. | Engineered HEK293T cells | [5] |

Signaling Pathway

NRX-252114 modulates the Wnt/β-catenin signaling pathway by targeting mutant β-catenin for degradation. The diagram below illustrates the mechanism of action.

Caption: Mechanism of NRX-252114-induced degradation of mutant β-catenin.

Experimental Protocols

Cell Culture

a. HEK293T Cells

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[6]

-

Culture Conditions: 37°C in a humidified incubator with 5% CO2.[1]

-

Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA). Neutralize with growth medium, centrifuge, and resuspend in fresh medium for plating. A subculture ratio of 1:5 is recommended.

-

Seeding Density: For general maintenance, a seeding density of 1 x 104 cells/cm2 is recommended. For transfection experiments, a higher density of 4.5 x 105 to 6.0 x 105 cells per well of a 6-well plate is appropriate.[1][7]

b. TOV-112D Cells

-

Growth Medium: A 1:1 mixture of MCDB 105 and Medium 199, supplemented with 15% FBS. Alternatively, RPMI supplemented with 10% FBS can be used.[8]

-

Culture Conditions: 37°C in a humidified incubator with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach using 0.05% Trypsin-EDTA. A subculture ratio of 1:3 to 1:8 is recommended.

-

Note: TOV-112D cells are known to harbor a p.Ser37Ala mutation in the CTNNB1 gene.[9]

Preparation of NRX-252114 Stock Solution

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh dilutions of NRX-252114 in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

In-Cell Mutant β-catenin Degradation Assay (Western Blot)

This protocol is designed to assess the ability of NRX-252114 to induce the degradation of a phosphomimetic (S33E/S37A) mutant β-catenin stably expressed in HEK293T cells.

Experimental Workflow

Caption: Workflow for β-catenin degradation assay.

Detailed Protocol:

-

Cell Seeding: Seed HEK293T cells stably expressing S33E/S37A mutant β-catenin in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Compound Treatment: The following day, treat the cells with increasing concentrations of NRX-252114 (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 6, 12, or 24 hours).

-

Controls:

-

Vehicle Control: Treat cells with the same volume of DMSO as the highest concentration of NRX-252114.

-

Proteasome Inhibition: To confirm degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding NRX-252114.

-

Ubiquitination Inhibition: To confirm the role of the SCF E3 ligase complex, pre-treat cells with a Nedd8-activating enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding NRX-252114.

-

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin (a C-terminal antibody is recommended to detect the full-length protein) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin band intensity to the loading control and then to the vehicle-treated control to determine the percentage of degradation.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of β-catenin to directly assess the effect of NRX-252114 on the activity of the SCFβ-TrCP E3 ligase complex.

Detailed Protocol:

-

Reaction Components:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5)

-

Recombinant SCFβ-TrCP complex

-

Recombinant ubiquitin

-

Recombinant β-catenin (e.g., unphosphorylated Ser33/S37A mutant)

-

ATP

-

Ubiquitination reaction buffer

-

NRX-252114 at various concentrations (e.g., 0-25 µM)

-

-

Reaction Setup:

-

Combine the E1, E2, ubiquitin, substrate (β-catenin), and NRX-252114 in the reaction buffer.

-

Initiate the reaction by adding the SCFβ-TrCP complex and ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against β-catenin to visualize the ladder of polyubiquitinated β-catenin species. An increase in the high-molecular-weight smear indicates enhanced ubiquitination.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Overview of the Wnt/β-catenin signaling pathway and the action of NRX-252114.

Experimental Workflow for Cell-Based Assay

Caption: General experimental workflow for evaluating NRX-252114 in cell culture.

References

- 1. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.bcm.edu [cdn.bcm.edu]

- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Cellosaurus cell line TOV-112D (CVCL_3612) [cellosaurus.org]

Application Notes and Protocols: In Vitro Ubiquitination Assay with NRX-252114

For Researchers, Scientists, and Drug Development Professionals

Introduction